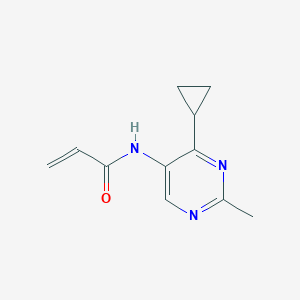

![molecular formula C7H8N4 B2652728 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1483583-54-5](/img/structure/B2652728.png)

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is often encountered in some approved drugs, clinical candidates, and functional material . Drugs currently in the market that possess pyrrolo[2,3-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a core scaffold . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro . The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described .Molecular Structure Analysis

The molecular structure of this compound was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids displayed binding affinity .Chemical Reactions Analysis

The chemical reactions involving this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide .Aplicaciones Científicas De Investigación

Scientific Research Applications of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Synthesis and Chemical Properties

- Synthesis of Derivatives: this compound is utilized in the synthesis of various chemical derivatives. For example, it is used in the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors for 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids with fungicidal properties (Tumkevičius, Urbonas, & Vainilavicius, 2000).

- One-Pot Synthesis Methods: Efficient and environmentally friendly one-pot synthesis methods for producing 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one have been developed. This process avoids the use of large excess Raney nickel, a requirement in known methods (Kanamarlapudi et al., 2007).

Biological and Medicinal Research

- Inhibitory Activity on Xanthine Oxidase: N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, synthesized regiospecifically, have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Different isomers exhibited varying levels of inhibitory activity (Seela, Bussmann, Götze, & Rosemeyer, 1984).

- Antibacterial Evaluation: New pyrrolo[2,3-d]pyrimidines (7-deazapurines) synthesized using ultrasonic-assisted methods have been evaluated for their antibacterial activity against various bacteria, including Staphylococcus aureus, Micrococcus luteus, and Escherichia coli (Vazirimehr et al., 2017).

Propiedades

IUPAC Name |

5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMGBBJDTRQVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC(=NC=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)

![(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2652646.png)

![3,3-dimethyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)carbamoyl]butanoic acid](/img/structure/B2652648.png)

![methyl 4-[2-(2-nitroethyl)benzamido]benzoate](/img/structure/B2652651.png)

![[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2652652.png)

![N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2652653.png)

![3-(4-hydroxyphenyl)-N'-[(1E)-(4-methylphenyl)methylidene]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide](/img/structure/B2652656.png)

![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2652657.png)

![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate](/img/structure/B2652658.png)

![2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2652660.png)

![4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2652661.png)

![3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2652667.png)